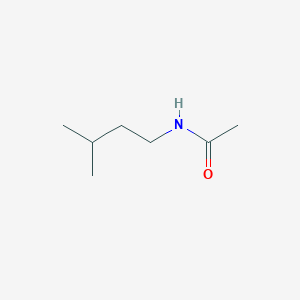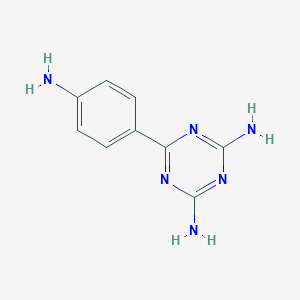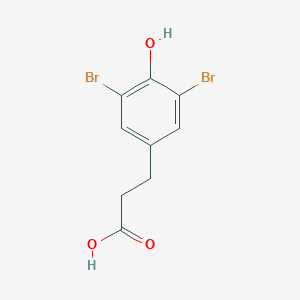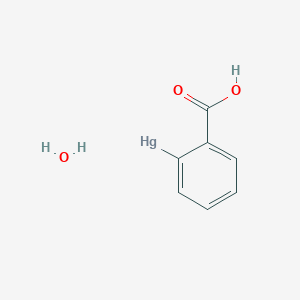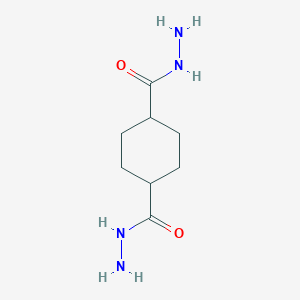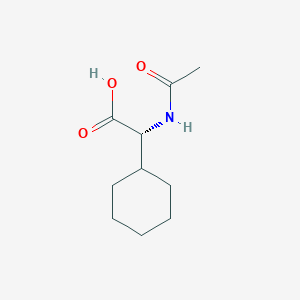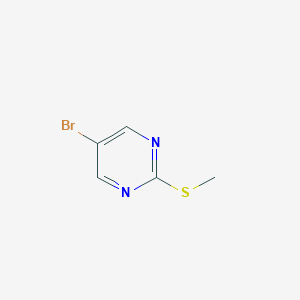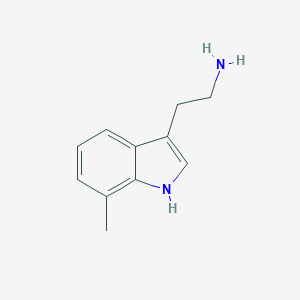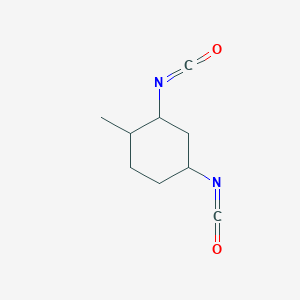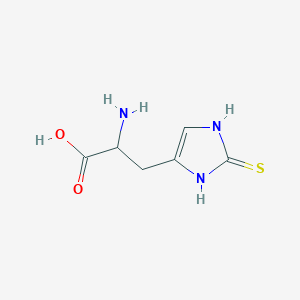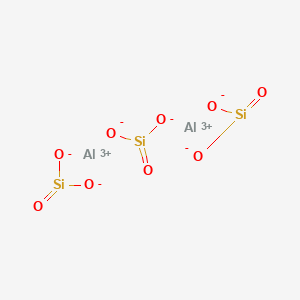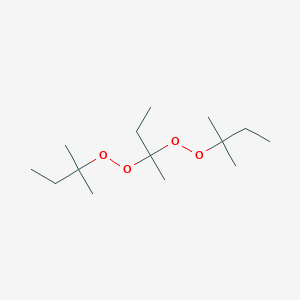
2,2-Di(tert-amylperoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Di(tert-amylperoxy)butane, commonly known as DTA, is a peroxide compound that has been widely used in scientific research due to its unique properties. DTA is a colorless liquid that is highly reactive and can easily decompose to produce free radicals.
作用機序
DTA decomposes to produce free radicals, which can initiate polymerization reactions. The free radicals produced by DTA can also be used in organic synthesis to create new compounds. The mechanism of action of DTA is complex and depends on the specific application.
生化学的および生理学的効果
DTA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells in vitro and can cause DNA damage. DTA can also cause skin irritation and respiratory problems if inhaled.
実験室実験の利点と制限
DTA has several advantages for lab experiments, including its high reactivity and ability to produce free radicals. It is also relatively easy to synthesize and handle. However, DTA is highly reactive and can be dangerous if not handled properly. It is also toxic to cells and can cause DNA damage, which limits its use in certain applications.
将来の方向性
There are several potential future directions for the use of DTA in scientific research. One area of interest is the use of DTA as a radical initiator for the production of new polymers with unique properties. Another potential application is the use of DTA in the synthesis of new organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of DTA in scientific research.
合成法
DTA can be synthesized by the reaction of tert-amyl hydroperoxide with 1,3-butadiene in the presence of a catalyst such as boron trifluoride etherate. The reaction produces DTA as the main product along with other minor products. The synthesis process requires careful handling due to the high reactivity of DTA, which can cause explosions if not handled properly.
科学的研究の応用
DTA has been widely used in scientific research as a radical initiator for polymerization reactions. It is commonly used in the production of polyethylene, polystyrene, and other polymers. DTA can also be used as a source of free radicals in organic synthesis and as a curing agent for epoxy resins.
特性
CAS番号 |
13653-62-8 |
|---|---|
製品名 |
2,2-Di(tert-amylperoxy)butane |
分子式 |
C14H30O4 |
分子量 |
262.39 g/mol |
IUPAC名 |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)butan-2-ylperoxy]butane |
InChI |
InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3 |
InChIキー |
IVOIHMSMNONJSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
正規SMILES |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
その他のCAS番号 |
13653-62-8 |
ピクトグラム |
Flammable; Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



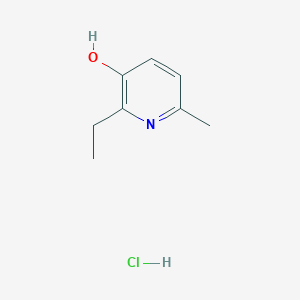
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
